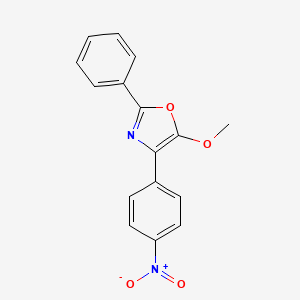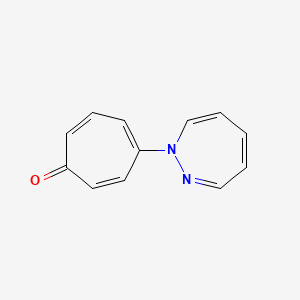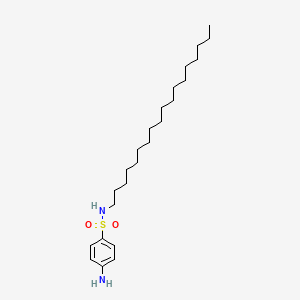
1'-Benzyl-4-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-4-methyl-1,4’-bipiperidine is a chemical compound belonging to the class of bipiperidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of one piperidine ring and a methyl group attached to the nitrogen atom of the other piperidine ring
Preparation Methods
The synthesis of 1’-Benzyl-4-methyl-1,4’-bipiperidine typically involves multiple steps. One common method starts with the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of anhydrous potassium carbonate and dry DMF (dimethylformamide). The reaction mixture is heated at 65°C for 14 hours to yield 1-benzyl-4-piperidone
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1’-Benzyl-4-methyl-1,4’-bipiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl or methyl groups can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like toluene and DMF, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted bipiperidines and their derivatives.
Scientific Research Applications
1’-Benzyl-4-methyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: This compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-Benzyl-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets in the body. It can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. Additionally, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Comparison with Similar Compounds
1’-Benzyl-4-methyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but has different selectivity and potency.
1-Benzyl-4-piperidone: Used as a building block in organic synthesis, it shares structural similarities but differs in its functional groups and reactivity.
Methylbenzylpiperazine: Known for its stimulant properties, it has a different pharmacological profile compared to 1’-Benzyl-4-methyl-1,4’-bipiperidine.
Properties
CAS No. |
116269-54-6 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H28N2/c1-16-7-13-20(14-8-16)18-9-11-19(12-10-18)15-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3 |
InChI Key |
XDJVHHGHPALECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)




![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)

![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)



